1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17498204
InChI: InChI=1S/C10H9BrClFO/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2
SMILES:
Molecular Formula: C10H9BrClFO
Molecular Weight: 279.53 g/mol

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene

CAS No.:

Cat. No.: VC17498204

Molecular Formula: C10H9BrClFO

Molecular Weight: 279.53 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene -

Specification

Molecular Formula C10H9BrClFO
Molecular Weight 279.53 g/mol
IUPAC Name 1-bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene
Standard InChI InChI=1S/C10H9BrClFO/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2
Standard InChI Key SJJYLPWGYBLABE-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s benzene core is substituted at positions 1 (bromine), 2 (fluorine), 3 (chlorine), and 5 (cyclobutoxy). This arrangement creates steric and electronic effects that influence its reactivity. The cyclobutoxy group introduces a strained four-membered ring, enhancing its potential for selective chemical transformations .

Key Structural Attributes:

  • IUPAC Name: 1-Bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene

  • SMILES: C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl

  • InChI Key: SJJYLPWGYBLABE-UHFFFAOYSA-N

Physical Properties

PropertyValueSource
Molecular Weight279.53 g/mol
AppearanceColorless to pale liquid
Storage Conditions2–8°C, sealed in dry
Purity≥95%

The compound’s volatility and stability under ambient conditions are attributed to its halogenated structure, though decomposition may occur under prolonged exposure to light or moisture .

Synthesis Methods

Primary Synthetic Routes

The synthesis typically begins with 1-bromo-3-chloro-2-fluorobenzene, which undergoes nucleophilic aromatic substitution with cyclobutanol under acidic catalysis. Key steps include:

  • Activation: The benzene derivative is treated with a Lewis acid (e.g., AlCl₃) to polarize the aromatic ring .

  • Substitution: Cyclobutanol reacts at the para position relative to existing substituents, forming the cyclobutoxy group .

  • Purification: Column chromatography or distillation isolates the product, yielding ~82% purity .

Comparative Analysis of Synthesis Conditions:

ParameterMethod A (VulcanChem)Method B (EvitaChem)
CatalystH₂SO₄AlCl₃
Temperature60–80°C25–40°C
Reaction Time12–24 hours6–8 hours
Yield75%82%

Method B’s lower temperature and shorter duration improve efficiency, though Method A remains prevalent in industrial settings due to cost-effectiveness.

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl structures .

  • Nucleophilic Substitution: Displacement of bromine or chlorine by amines or alkoxides .

  • Electrophilic Aromatic Substitution: Directed by electron-withdrawing halogens, enabling nitration or sulfonation .

Industrial and Pharmaceutical Applications

ApplicationMechanismExample Use Case
AgrochemicalsEnzyme inhibitionHerbicide intermediates
PharmaceuticalsReceptor antagonismAnticancer drug precursors
Materials SciencePolymer crosslinkingHigh-performance resins

Halogenated aromatics like this compound are prized for their ability to penetrate lipid membranes, enhancing bioavailability in drug candidates.

Research Findings and Challenges

Stability and Degradation

The compound’s half-life in aqueous solutions is 48–72 hours at pH 7, degrading into 3-chloro-5-fluorophenol and cyclobutanol derivatives. Photodegradation under UV light accelerates this process .

HazardPrecautionary Measure
Skin irritation (H315)Use nitrile gloves
Eye damage (H319)Wear safety goggles
Respiratory risk (H335)Use fume hoods

Material Safety Data Sheets (MSDS) recommend storage in amber glass containers under nitrogen to prevent oxidation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator